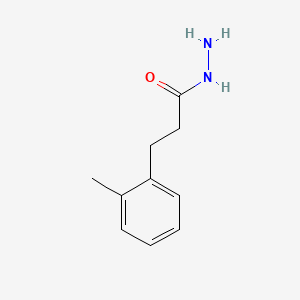

3-o-Tolylpropanehydrazide

Description

3-o-Tolylpropanehydrazide is a hydrazide derivative characterized by a propane backbone with a hydrazide functional group (-CONHNH₂) and an ortho-tolyl (2-methylphenyl) substituent. Hydrazides like 3-o-Tolylpropanehydrazide are critical intermediates in organic synthesis, particularly for constructing heterocycles (e.g., oxadiazoles, thiosemicarbazides) and bioactive molecules .

Properties

IUPAC Name |

3-(2-methylphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)6-7-10(13)12-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXODRZBFSCSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652201 | |

| Record name | 3-(2-Methylphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103392-81-0 | |

| Record name | 3-(2-Methylphenyl)propanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-o-Tolylpropanehydrazide typically involves the reaction of 3-o-Tolylpropanoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the hydrazide derivative. The reaction can be represented as follows:

3-o-Tolylpropanoic acid+Hydrazine hydrate→3-o-Tolylpropanehydrazide+Water

Industrial Production Methods

In an industrial setting, the production of 3-o-Tolylpropanehydrazide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-o-Tolylpropanehydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

3-o-Tolylpropanehydrazide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-o-Tolylpropanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including enzyme inhibition and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-o-Tolylpropanehydrazide with structurally related propanehydrazide derivatives:

*Note: Data for 3-o-Tolylpropanehydrazide inferred from structural analogs.

Reactivity and Functionalization

- Hydrazide Core Reactivity: All propanehydrazides share reactivity with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones, which are precursors to heterocyclic systems like oxadiazoles . For example, 3-[2-oxoquinolin-1(2H)-yl]-propanehydrazide forms thiosemicarbazides and oxadiazoles with thiourea or carbon disulfide .

- Substituent Effects: Electron-Withdrawing Groups (e.g., -CF₃): Enhance electrophilic reactivity and metabolic stability, as seen in 3,3,3-trifluoropropanehydrazide . Aromatic Substituents (e.g., o-Tolyl, 4-Hydroxyphenyl): Influence π-π stacking interactions and solubility. The hydroxyl group in 3-(4-hydroxyphenyl)propanohydrazide increases hydrophilicity but may reduce membrane permeability . Amino Groups (e.g., -N(CH₃)₂): Introduce basicity, affecting solubility and intermolecular interactions .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Aromatic and heterocyclic substituents enhance biological activity, while fluorinated groups improve pharmacokinetic stability .

Synthetic Efficiency : High-yield routes (e.g., >80% for carbohydrazides ) are critical for scaling up pharmaceutical intermediates.

Safety Considerations: Amino- and fluorinated derivatives require specialized handling due to toxicity risks .

Biological Activity

3-o-Tolylpropanehydrazide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the realms of antioxidant and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

3-o-Tolylpropanehydrazide belongs to the hydrazide class of compounds, characterized by the presence of the hydrazine functional group (-NH-NH2) attached to a propanamide structure. The presence of the aromatic o-tolyl group enhances its lipophilicity and may contribute to its biological activity.

Antioxidant Activity

Research has demonstrated that derivatives of hydrazides, including 3-o-Tolylpropanehydrazide, exhibit significant antioxidant properties. For instance, a study highlighted that certain hydrazone derivatives showed antioxidant activity comparable to ascorbic acid, a well-known antioxidant .

Table 1: Antioxidant Activity of Hydrazone Derivatives

| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |

|---|---|---|

| 3-o-Tolylpropanehydrazide | 1.35 times higher | Yes |

| Other Hydrazone Derivative A | 1.37 times higher | Yes |

| Other Hydrazone Derivative B | 1.26 times higher | Yes |

Anticancer Activity

Several studies have reported on the anticancer potential of hydrazone derivatives, including those based on 3-o-Tolylpropanehydrazide. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a recent study focusing on colon cancer cells (HT-29), derivatives of 3-o-Tolylpropanehydrazide demonstrated significant cytotoxic effects. The most active compounds were identified through both 2D and 3D cell culture assays, indicating their potential for further development as anticancer agents .

The biological activity of 3-o-Tolylpropanehydrazide is believed to be linked to its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The azomethine (-NH-N=CH-) moiety present in these compounds has been associated with various pharmacological effects, including the modulation of reactive oxygen species (ROS) levels .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of hydrazides. Modifications to the aromatic ring or the hydrazine moiety can significantly influence both the potency and selectivity of these compounds against specific biological targets. For example, substituents on the phenyl ring can enhance lipophilicity and improve cellular uptake, thereby increasing efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-o-Tolylpropanehydrazide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via condensation of o-tolylpropanoic acid derivatives with hydrazine. For example, a reflux setup (60–70°C, 6 hours) in acetonitrile with triethylamine as a base can yield hydrazide derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of acyl chloride to hydrazine), solvent polarity, and temperature. Catalysts like phosphorus oxychloride or tosyl chloride may improve reaction efficiency, though prolonged reaction times or harsh conditions should be avoided to minimize side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing 3-o-Tolylpropanehydrazide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm hydrazide formation (e.g., NH peaks at δ 7–9 ppm) and aromatic proton integration for the o-tolyl group .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and N–H stretches (~3300 cm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the molecular formula (CHNO, MW 194.24) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. How can researchers validate the purity of 3-o-Tolylpropanehydrazide before experimental use?

- Methodological Answer : Combine melting point analysis (compare observed vs. literature values, e.g., ~193°C for analogous hydrazides ) with TLC (silica gel, ethyl acetate/hexane eluent) to detect impurities. Column chromatography (100–200 mesh silica) with gradient elution ensures purification .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-o-Tolylpropanehydrazide in nucleophilic acyl substitution reactions?

- Methodological Answer : The hydrazide group (–CONHNH) acts as a nucleophile, attacking electrophilic carbons in acyl chlorides or carbonyl compounds. Density Functional Theory (DFT) simulations can model transition states and charge distribution, while kinetic studies (e.g., varying pH or solvent polarity) reveal rate dependencies. For example, polar aprotic solvents like DMF enhance nucleophilicity .

Q. How can researchers resolve contradictions in spectroscopic data for 3-o-Tolylpropanehydrazide derivatives?

- Methodological Answer : Discrepancies in NMR shifts or IR bands may arise from tautomerism (e.g., hydrazide-hydrazone equilibrium) or crystal packing effects. Use X-ray crystallography to confirm solid-state structures and variable-temperature NMR to detect dynamic equilibria. Cross-validate with high-resolution MS to rule out isotopic or fragmentation anomalies .

Q. What strategies mitigate thermal degradation of 3-o-Tolylpropanehydrazide during storage or reaction conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store samples in amber glass under inert gas (N or Ar) at –20°C to prevent oxidation. For reactions requiring elevated temperatures, use short durations (<2 hours) and stabilize with antioxidants like BHT (butylated hydroxytoluene) .

Q. How can computational tools predict the bioactivity or toxicity profile of 3-o-Tolylpropanehydrazide derivatives?

- Methodological Answer : Employ QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., logP, H-bond donors) with biological endpoints. Molecular docking (e.g., AutoDock Vina) screens for target binding (e.g., enzymes like monoamine oxidase). Validate predictions with in vitro assays (e.g., cytotoxicity testing on HEK-293 cells) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving 3-o-Tolylpropanehydrazide?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves (IC/EC calculations). Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and p-values (<0.05) for significance .

Q. How should researchers design controlled experiments to assess the catalytic efficiency of 3-o-Tolylpropanehydrazide in organic transformations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.